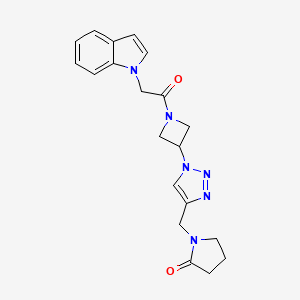

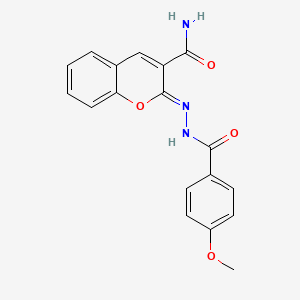

![molecular formula C18H18N4O3 B2500407 3-(2,5-二甲基苄基)-1,7-二甲氧噁唑并[2,3-f]嘧啶-2,4(1H,3H)-二酮 CAS No. 899997-20-7](/img/structure/B2500407.png)

3-(2,5-二甲基苄基)-1,7-二甲氧噁唑并[2,3-f]嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of purine derivatives has been a subject of interest due to their potential biological activities. In the first study, a series of new 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones were synthesized through a process involving intramolecular alkylation. The starting compound, 6-[(2-hydroxyethyl)amino]-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione, was hydrogenated to form an amino derivative, which then underwent consecutive reactions with an orthocarboxylate and mesyl chloride to yield the final purine diones .

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their interaction with biological targets. Although the specific compound "3-(2,5-dimethylbenzyl)-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione" is not directly mentioned, the related structures in the studies provide insight into the molecular framework that could influence biological activity. The presence of alkyl or phenyl groups at the 4-position and a methyl group at the 7-position in the imidazo[1,2,3-cd]purine ring system suggests a degree of lipophilicity and potential steric effects that could affect binding to biological receptors .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of purine derivatives are characterized by the formation of the imidazo[1,2,3-cd]purine ring system. This is achieved through intramolecular alkylation, which is a key step in constructing the purine core. The reactivity of the intermediate compounds, such as the orthocarboxylate and mesyl derivatives, plays a significant role in the successful synthesis of the final products .

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as lipophilicity and metabolic stability, are important for their pharmacological profile. In the second study, a series of fluorinated and trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were evaluated for these properties using micellar electrokinetic chromatography and a human liver microsomes model. These properties are indicative of the compound's behavior in biological systems and can influence its potential as a therapeutic agent .

Biological Evaluation and Case Studies

Although the compound is not evaluated in the provided studies, related purine derivatives have been assessed for biological activity. For instance, compound 9 from the second study showed potential antidepressant effects in the forced swim test in mice and exhibited greater antianxiety effects than the reference drug diazepam. This suggests that modifications to the purine structure, such as the introduction of fluorinated arylpiperazinylalkyl groups, can significantly impact the compound's pharmacological activity .

科学研究应用

帕金森病的神经保护作用

关于咖啡因和A2A腺苷受体拮抗剂,这些化合物在结构上与嘌呤类似物相关,研究表明可能具有对抗帕金森病的神经保护作用。这些化合物通过A2A受体阻断已被证明能减轻神经毒素诱导的多巴胺能神经元丧失,提出了咖啡因摄入可能与帕金森病发展呈负相关的机制(Chen et al., 2001)。

对代谢途径的影响

嘌呤类似物在影响代谢途径方面发挥着至关重要的作用,特别是在癌症研究的背景下。利用类似于嘌呤类似物的化合物MeIQx和PhIP的研究揭示了这些化合物如何形成DNA加合物,并可能促进癌变的发生。这项研究强调了了解嘌呤代谢在评估癌症风险和开发治疗干预中的重要性(Turteltaub et al., 1999)。

在免疫系统功能中的作用

涉及嘌呤代谢的酶活性,如腺苷脱氨酶,已与免疫系统功能联系起来。对儿童类风湿性关节炎和系统性红斑狼疮的研究显示这些酶活性的改变,暗示了在这些自身免疫疾病中靶向嘌呤代谢的潜力(Hitoglou et al., 2001)。

与其他药物的相互作用

已探讨了嘌呤类似物与其他药物的相互作用,特别是在慢性阻塞性肺疾病(COPD)的背景下。关于氨茶碱和沙丁胺醇之间的药物相互作用的研究揭示了潜在的风险,突出了在接受基于嘌呤类似物的治疗的患者中监测和管理药物相互作用的重要性(Meena, 2019)。

作用机制

Target of action

The compound’s primary targets are likely to be proteins or enzymes that interact with its structural features. For example, compounds with a purine structure often interact with enzymes involved in DNA synthesis and repair .

Mode of action

The compound could interact with its targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification. The exact mode of action would depend on the compound’s structure and the nature of its target .

Biochemical pathways

The compound could affect various biochemical pathways depending on its targets. For instance, if it targets enzymes involved in DNA synthesis, it could affect the replication and repair of DNA .

Pharmacokinetics

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. These properties would influence its bioavailability, or the extent to which it reaches its site of action .

Result of action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in enzyme activity to alterations in cell signaling .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

安全和危害

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemicals with appropriate safety precautions. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound and recommendations for safe handling .

未来方向

属性

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]-4,7-dimethylpurino[8,7-b][1,3]oxazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O3/c1-10-5-6-11(2)13(7-10)9-22-16(23)14-15(20(4)18(22)24)19-17-21(14)8-12(3)25-17/h5-8H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQUOCOVPDXFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=O)C3=C(N=C4N3C=C(O4)C)N(C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 16810789 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

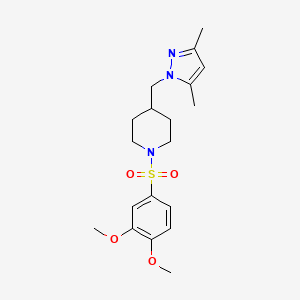

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2500327.png)

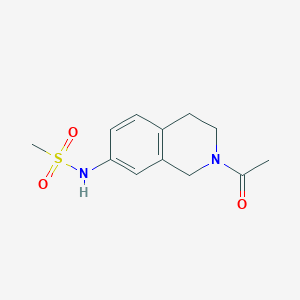

![(E)-4-(Dimethylamino)-N-[[2-(trifluoromethyl)thiophen-3-yl]methyl]but-2-enamide](/img/structure/B2500333.png)

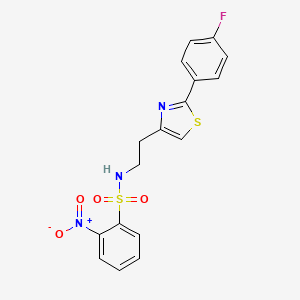

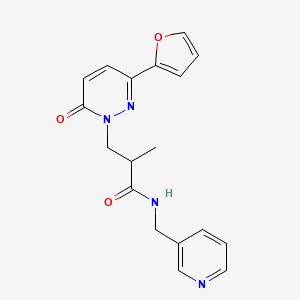

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)

![2-[[2-(2-Fluorophenyl)-5-methylpyrazol-3-yl]amino]acetic acid](/img/structure/B2500335.png)

![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)

![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)